molecular formula C15H12N4O B3805661 5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide

5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide

Cat. No. B3805661
M. Wt: 264.28 g/mol
InChI Key: WOFZESGBQLBBMZ-UHFFFAOYSA-N
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Description

“5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide” is a compound that belongs to the class of organic compounds known as 2,5-disubstituted thiazoles . It is a heterocyclic compound with a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid . The structure of the newly synthesized compounds is usually established based on analytical and spectral data, including 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .


Molecular Structure Analysis

The molecular structure of “5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The structure of similar compounds has been established using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic replacement of the pyrazolyl substituent . The reaction conditions and the nature of the reactants can influence the outcome of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide” can be inferred from similar compounds. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Mechanism of Action

While the exact mechanism of action of “5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide” is not known, similar compounds have shown promising in vitro anticoronavirus and antitumoral activity . Mode-of-action studies revealed that the antitumoral activity was due to inhibition of tubulin polymerization .

Future Directions

The future research directions for “5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide” could involve further exploration of its biological activities and potential applications. For instance, pyrazole derivatives have been found to possess antimicrobial, antidiabetic, antidepressant, anticancer, hypotensive, antiamoebic, anti-inflammatory, and antitubercular activity . Therefore, “5-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide” could be a promising candidate for further pharmacological studies.

properties

IUPAC Name

5-(3-pyrazol-1-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-15(20)13-7-12(9-17-10-13)11-3-1-4-14(8-11)19-6-2-5-18-19/h1-10H,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFZESGBQLBBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C3=CC(=CN=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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